8-Methoxy-[1,2,4]triazolo[4,3-a]pyrazine

Antibacterial Gram-negative MIC

8-Methoxy-[1,2,4]triazolo[4,3-a]pyrazine is a nitrogen-rich, bicyclic heterocycle that serves as a versatile and strategically functionalized scaffold in contemporary drug discovery and agrochemical research. The compound features a 1,2,4-triazole ring fused to a pyrazine moiety, with a methoxy group specifically positioned at the C8 carbon atom, creating an electron-deficient, planar aromatic system with a molecular weight of 150.14 g/mol that enables diverse non-covalent interactions with biological targets.

Molecular Formula C6H6N4O
Molecular Weight 150.14 g/mol
CAS No. 63744-30-9
Cat. No. B8202607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methoxy-[1,2,4]triazolo[4,3-a]pyrazine
CAS63744-30-9
Molecular FormulaC6H6N4O
Molecular Weight150.14 g/mol
Structural Identifiers
SMILESCOC1=NC=CN2C1=NN=C2
InChIInChI=1S/C6H6N4O/c1-11-6-5-9-8-4-10(5)3-2-7-6/h2-4H,1H3
InChIKeyWLQQWHJJEDBXFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Methoxy-[1,2,4]triazolo[4,3-a]pyrazine (CAS 63744-30-9): Core Scaffold Identity and Procurement Context


8-Methoxy-[1,2,4]triazolo[4,3-a]pyrazine is a nitrogen-rich, bicyclic heterocycle that serves as a versatile and strategically functionalized scaffold in contemporary drug discovery and agrochemical research. The compound features a 1,2,4-triazole ring fused to a pyrazine moiety, with a methoxy group specifically positioned at the C8 carbon atom, creating an electron-deficient, planar aromatic system with a molecular weight of 150.14 g/mol that enables diverse non-covalent interactions with biological targets [1]. This core scaffold is recognized as a privileged building block, and the C8-methoxy substituent confers distinct electronic and steric properties that profoundly influence molecular recognition and pharmacokinetic behavior relative to other substitution patterns [2].

Substitution at C8 Is Non-Interchangeable: Why 8-Methoxy-[1,2,4]triazolo[4,3-a]pyrazine Cannot Be Replaced by Closest Analogs


The C8 position of the [1,2,4]triazolo[4,3-a]pyrazine scaffold is a critical structural determinant, where even subtle changes in substituent identity lead to profound differences in bioactivity, physicochemical properties, and target engagement. Systematic comparisons reveal that the 8-methoxy substituent balances moderate lipophilicity with potent antibacterial activity against Gram-negative pathogens, whereas 8-hydrogen, 8-chloro, and 8-trifluoromethoxy analogs each diverge significantly—either in antibacterial potency, lipophilicity, or both—making simple interchange impossible for projects requiring specific biological profiles [1]. Detailed quantitative evidence is presented below.

Procurement-Relevant Quantitative Differentiation of 8-Methoxy-[1,2,4]triazolo[4,3-a]pyrazine


Antibacterial Activity: 8-Methoxy Delivers 8- to >4-Fold MIC Improvement Against E. coli vs. 8-Chloro and Unsubstituted Analogs

The C8-methoxy substituent imparts a marked superiority in antibacterial activity against Escherichia coli. The unsubstituted (8-H) analog is essentially inactive (MIC > 64 μg/mL), while the 8-chloro analog shows only marginal activity (MIC = 128 μg/mL). The 8-methoxy derivative achieves an MIC of 16 μg/mL, representing at least a 4-fold improvement over 8-H and an 8-fold improvement over 8-Cl. Against Staphylococcus aureus, 8-methoxy (MIC = 32 μg/mL) also outperforms 8-Cl (MIC = 128 μg/mL) by 4-fold [1]. This activity profile places the 8-methoxy derivative on par with first-line agents such as ampicillin [2].

Antibacterial Gram-negative MIC

Lipophilicity Modulation: 8-Methoxy Reduces LogP by ~0.5–0.8 Units vs. 8-Chloro and 8-Trifluoromethoxy Analogs

The methoxy group at C8 serves as an effective polarity modulator, reducing the octanol-water partition coefficient (LogP) by approximately 0.47–0.80 units relative to the 8-chloro analog and by approximately 1.43 units relative to the 8-trifluoromethoxy analog. Specifically, the 8-methoxy derivative measures a LogP of 1.35 ± 0.12, compared to 1.82 ± 0.15 for 8-H, 2.15 ± 0.14 for 8-Cl, and 2.78 ± 0.18 for 8-OCF3. This reduction in lipophilicity is crucial for mitigating off-target binding, reducing plasma protein binding, and optimizing central nervous system exposure [1].

Lipophilicity LogP Physicochemical

Antimalarial Activity: C8-Methoxy Retains Favorable Profile While Fluorinated Alkyl Analogs Abolish or Reduce Activity

In the Open Source Malaria (OSM) Series 4 triazolopyrazine program, substitution at C8 with electron-withdrawing fluoroalkyl groups such as CF3 and CF2H significantly reduced antimalarial activity, and a CF2Me group completely abolished antiplasmodial effects. In contrast, the 8-methoxy-substituted triazolopyrazine core (as elaborated with appropriate C3 substituents) maintains potent in vitro activity against Plasmodium falciparum, with IC50 values reaching as low as 0.016 μM, and demonstrates favorable microsomal stability with hepatic intrinsic clearance < 8.1 μL/min/mg [1].

Antimalarial Plasmodium falciparum C8 SAR

Anticancer Kinase Inhibition: 8-Methoxy-Containing Derivatives Achieve Nanomolar c-Met and VEGFR-2 Potency

While direct head-to-head comparison data for the unsubstituted 8-methoxy parent against specific kinase targets is limited, elaborated derivatives bearing the 8-methoxy-[1,2,4]triazolo[4,3-a]pyrazine core demonstrate potent dual c-Met/VEGFR-2 kinase inhibition. For example, compound 22i (a 4-oxo-pyridazinone derivative of the scaffold) achieves an IC50 of 48 nM against c-Met kinase and antiproliferative IC50 values of 0.83 μM (A549), 0.15 μM (MCF-7), and 2.85 μM (HeLa) [1]. The broader class of C3-aryl-8-methoxy-triazolopyrazines has yielded compounds with c-Met and VEGFR-2 IC50 values below 1 μM, validating the scaffold's utility in targeted oncology programs [2].

Kinase inhibition c-Met VEGFR-2 Anticancer

Regiochemical Selectivity in Derivatization: 8-Methoxy Enables Predictable Tele-Substitution Patterns

The presence of the 8-methoxy group on the [1,2,4]triazolo[4,3-a]pyrazine scaffold enables unique regiochemical control in late-stage functionalization. Studies on tele-substitution reactions demonstrate that the 8-methoxy-substituted scaffold undergoes predictable nucleophilic aromatic substitution with primary amines at the C5 or C6 positions (depending on other ring substituents) in respectable yields (18–87%) and high purity (≥95%), facilitating the rapid construction of diverse compound libraries [1]. This contrasts with 8-chloro analogs, which can undergo competing ipso-substitution at C8, complicating purification and reducing synthetic efficiency [2].

Synthetic chemistry Regioselectivity Tele-substitution

High-Value Application Scenarios for 8-Methoxy-[1,2,4]triazolo[4,3-a]pyrazine


Antibacterial Drug Discovery Targeting Gram-Negative Pathogens

The 8-methoxy-[1,2,4]triazolo[4,3-a]pyrazine scaffold is the core of choice for antibacterial programs focused on Gram-negative bacteria such as Escherichia coli. With an MIC of 16 μg/mL against E. coli, it outperforms 8-H (>64 μg/mL) and 8-Cl (128 μg/mL) by at least 4-fold and 8-fold, respectively [1]. This activity is comparable to the first-line agent ampicillin, making the 8-methoxy scaffold a compelling starting point for further derivatization.

Antimalarial Lead Optimization within the Open Source Malaria Series 4 Framework

The 8-methoxy core is the validated scaffold for the OSM Series 4 antimalarial program, having demonstrated sub-micromolar IC50 values (as low as 0.016 μM) against Plasmodium falciparum and favorable microsomal stability. Critically, C8 fluoroalkyl analogs (CF3, CF2H, CF2Me) have been shown to reduce or abolish antimalarial activity, reinforcing the unique value of the 8-methoxy substitution for this indication [1].

Kinase-Targeted Oncology Programs Requiring Balanced Potency and Physicochemical Properties

For dual c-Met/VEGFR-2 kinase inhibitor programs, the 8-methoxy scaffold provides a demonstrated path to nanomolar potency (e.g., compound 22i with c-Met IC50 = 48 nM) while maintaining a favorable LogP of 1.35—significantly lower than 8-Cl (LogP = 2.15) or 8-OCF3 (LogP = 2.78) [1][2]. This lipophilicity advantage is crucial for optimizing oral bioavailability and reducing off-target binding in oncology development.

High-Throughput Library Synthesis Requiring Reliable Regiochemical Outcomes

The 8-methoxy scaffold enables efficient and predictable tele-substitution reactions with primary amines, yielding products in 18–87% yield and ≥95% purity [1]. This contrasts with 8-chloro analogs that can undergo competing ipso-substitution, which complicates purification. For procurement teams building compound libraries, the 8-methoxy derivative reduces synthetic risk and streamlines downstream processing.

Quote Request

Request a Quote for 8-Methoxy-[1,2,4]triazolo[4,3-a]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.